6-Aminonicotinaldehyde

Descripción

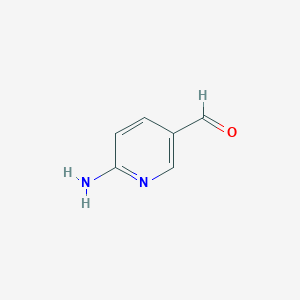

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNPVMQSUPTGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593440 | |

| Record name | 6-Aminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-22-7 | |

| Record name | 6-Aminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminonicotinaldehyde

Classical Synthetic Routes

Traditional methods for synthesizing 6-aminonicotinaldehyde often rely on the functional group manipulation of readily available pyridine (B92270) precursors.

A primary route to this compound involves the modification of nicotinic acid and its derivatives. The synthesis often begins with 6-aminonicotinic acid, which serves as a stable and accessible starting material. google.com The carboxylic acid group can be converted to the corresponding aldehyde through a series of reduction steps. For instance, the acid can first be transformed into an ester, such as the methyl or ethyl ester, which is then reduced to the aldehyde. google.com One patented method describes reacting 6-aminonicotinic acid with an alkali carbonate like sodium or potassium carbonate in dimethylformamide at elevated temperatures to produce a salt. google.com This intermediate can then be further reacted to yield the desired aldehyde. Another approach involves the reduction of nicotinic acid followed by formylation to introduce the aldehyde group. smolecule.com

A notable example is the preparation of 6-aminonicotinic acid ethyl ester, where 6-aminonicotinic acid is mixed with anhydrous ethanol (B145695), followed by the slow addition of thionyl chloride. google.com The reaction mixture is heated and then processed to yield the ester, which can subsequently be reduced to this compound. google.com

The synthesis of this compound can also be achieved by starting with other substituted pyridine compounds. Halogenated pyridines are common precursors due to the versatility of the halogen atom as a leaving group in nucleophilic substitution and cross-coupling reactions. For example, compounds like 2-amino-5-bromopyridine (B118841) or 2-amino-5-chloropyridine (B124133) can be converted to 6-aminonicotinic acid through processes like electrocatalytic carboxylation with CO2, which can then be reduced to the aldehyde. chemchart.com

In the synthesis of pharmaceutical compounds, related starting materials like 6-bromonicotinaldehyde (B16785) undergo reductive amination with amines such as N-ethylpiperazine to form intermediates that are later converted into more complex molecules. mdpi.com This highlights the general strategy of building upon a pre-existing pyridine-aldehyde core. mdpi.com The chlorine atom in compounds like 2-amino-6-chloronicotinaldehyde (B107337) can also be substituted by other functional groups, demonstrating the utility of halogenated pyridines as versatile intermediates.

Modern and Optimized Synthetic Approaches

Contemporary synthetic strategies for this compound focus on improving yield, reducing environmental impact, and enabling large-scale production through the use of catalysis and green chemistry principles.

Catalytic methods, particularly those employing transition metals like palladium (Pd), are significant in modern organic synthesis. this compound is utilized in Pd-catalyzed coupling reactions to synthesize more complex molecules, such as piperazine-containing drugs. mdpi.com For instance, it can be condensed with a 2-chloropyrimidine (B141910) derivative in a Pd-catalyzed reaction as part of the synthesis for the CDK4/6 inhibitor, Abemaciclib. mdpi.com

The aldehyde group itself, along with the amino group on the pyridine ring, can act as a ligand to form complexes with metals. A Pd(II) complex with the related 2-aminonicotinaldehyde has been shown to be an efficient catalyst for Suzuki-Miyaura cross-coupling reactions in water, a green solvent. researchgate.net This suggests the potential for developing similar catalytic systems involving this compound, which would offer advantages like low catalyst loading and high efficiency. researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net This involves using environmentally benign solvents, such as water, and reusable heterogeneous catalysts. researchgate.netjocpr.com The Friedländer condensation, a reaction used to synthesize 1,8-naphthyridine (B1210474) derivatives from 2-aminonicotinaldehyde and a ketone, has been successfully performed in water. jocpr.comacs.org This method avoids hazardous organic solvents and often leads to high yields. acs.org

One study demonstrated that using choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst in water allowed the Friedländer reaction to proceed with up to 99% yield at 50°C. acs.org Another green approach involves using solid acid catalysts like Montmorillonite K-10 clay, which can facilitate the Friedländer condensation under solvent-free conditions with microwave irradiation, offering mild reaction conditions and environmental friendliness. jocpr.com These green methodologies are directly applicable to reactions involving the structurally similar this compound.

Table 1: Green Synthesis of 1,8-Naphthyridine from 2-Aminonicotinaldehyde and Acetone

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | Acetone | 50 | 6 | 0 | acs.org |

| 2 | None | Water | 50 | 6 | 0 | acs.org |

| 3 | Choline Hydroxide (1 mol%) | Water | Room Temp | 6 | 85 | acs.org |

| 4 | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | acs.org |

| 5 | Montmorillonite K-10 | Solvent-free (Microwave) | - | - | High | jocpr.com |

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters. For large-scale synthesis, factors such as yield, purity, cost, and safety are paramount. Catalytic hydrogenation is often preferred for industrial-scale synthesis due to its high yield and suitability for continuous processing.

In the context of producing pharmaceuticals, synthetic routes are often redesigned for efficiency and scalability. beilstein-journals.org For example, the synthesis of drugs that use similar pyridine aldehyde precursors involves optimizing reaction conditions to handle kilogram scales. beilstein-journals.org The gram-scale synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde in water has been demonstrated, yielding over 90% of the product, which showcases the potential for scaling up green synthetic methods. acs.org Industrial production may also employ automated systems and continuous flow reactors to improve efficiency and control over reaction parameters like temperature and pressure.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the primary synthetic routes to this compound reveals a trade-off between yield, reaction efficiency, and the complexity of purification. The three main pathways start from 6-chloronicotinaldehyde (B1585923), 6-aminonicotinonitrile, and 6-aminonicotinic acid, respectively.

The yield and selectivity of a synthetic route are critical metrics for its practicality. Each pathway to this compound presents unique challenges in achieving high yields of the desired product while minimizing unwanted side reactions.

Pathway 1: Nucleophilic Aromatic Substitution of 6-chloronicotinaldehyde

This method involves the displacement of the chlorine atom from 6-chloronicotinaldehyde with an amino group, typically using ammonia (B1221849) as the nucleophile. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the aldehyde group. masterorganicchemistry.compressbooks.pub This pathway is often considered for its directness. While specific yields for the direct amination to this compound are not extensively reported in comparative literature, related multi-step syntheses using 6-chloronicotinaldehyde as a starting material have shown high efficiency in the initial steps, with one example reporting an 80% yield for a subsequent coupling reaction. nih.gov

The primary selectivity challenge is preventing the nucleophile (ammonia) from reacting with the electrophilic aldehyde carbon, which can lead to the formation of an imine by-product. Careful control of reaction conditions is necessary to favor the substitution at the C6 position over addition to the C3-aldehyde.

Pathway 2: Reduction of 6-aminonicotinonitrile

This route requires the selective partial reduction of the nitrile group of 6-aminonicotinonitrile to an aldehyde. This is a notoriously challenging transformation, as the reaction can easily proceed to full reduction, yielding the corresponding primary amine (6-(aminomethyl)pyridin-2-amine). thieme-connect.deresearchgate.net Reagents such as Diisobutylaluminium hydride (DIBAL-H) are often employed for this type of partial reduction at low temperatures, as they can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. researchgate.net

The key selectivity issue is chemoselectivity—the reducing agent must selectively reduce the nitrile without affecting the pyridine ring or the existing amino group. Achieving high selectivity for the aldehyde over the amine is the principal obstacle, and often results in a mixture of products, complicating purification and reducing the isolated yield of the desired aldehyde.

Pathway 3: Partial Reduction of 6-aminonicotinic acid or its Esters

Starting from 6-aminonicotinic acid or its corresponding esters (e.g., ethyl 6-aminonicotinate), this pathway involves a partial reduction of the carboxylic acid or ester functional group. google.com Similar to the nitrile reduction, over-reduction to the alcohol ((6-aminopyridin-3-yl)methanol) is a significant side reaction that must be controlled. themjalab.com The synthesis of the intermediate, 6-aminonicotinic acid ethyl ester, has been documented. google.comprepchem.com The subsequent reduction to the aldehyde requires carefully chosen reducing agents that are mild enough to prevent the formation of the alcohol.

The selectivity challenge is paramount, as the aldehyde product is more reactive to reduction than the starting ester. This often leads to low-to-moderate yields of the aldehyde and necessitates complex purification procedures.

| Pathway | Starting Material | Key Transformation | Typical Yield | Major Selectivity Challenge |

| 1 | 6-chloronicotinaldehyde | Nucleophilic Aromatic Substitution | Moderate to High | Preventing imine formation at the aldehyde group |

| 2 | 6-aminonicotinonitrile | Partial Reduction of Nitrile | Low to Moderate | Preventing over-reduction to the primary amine |

| 3 | 6-aminonicotinic acid / ester | Partial Reduction of Carboxylic Acid / Ester | Low to Moderate | Preventing over-reduction to the alcohol |

The amination of 6-chloronicotinaldehyde (Pathway 1) is a relatively direct, one-step conversion of the functional group. This generally translates to higher reaction efficiency compared to multi-step alternatives. From an atom economy perspective, the reaction is efficient, with the primary atoms of the reactants being incorporated into the product and a small molecule (HCl) as the main theoretical by-product.

The nature and quantity of by-products directly impact the difficulty and cost of purification. Each synthetic pathway for this compound generates a characteristic set of impurities.

In Pathway 1 (from 6-chloronicotinaldehyde) , the main potential by-product arises from the reaction of ammonia with the aldehyde, forming an imine. Additionally, unreacted starting material may remain. Purification typically involves chromatography to separate the desired polar aldehyde from the less polar chloro-precursor and any imine impurities.

The primary by-product in Pathway 2 (from 6-aminonicotinonitrile) is the over-reduced product, 6-(aminomethyl)pyridin-2-amine. researchgate.net Separating the target aldehyde from this amine by-product can be challenging due to the similar polarity and presence of basic nitrogen atoms in both molecules. This often requires careful chromatographic separation.

For Pathway 3 (from 6-aminonicotinic acid/ester) , the most significant by-product is the corresponding alcohol, (6-aminopyridin-3-yl)methanol, resulting from over-reduction. themjalab.com The aldehyde and alcohol products can have very similar retention factors in chromatography, making their separation difficult and potentially leading to product loss during purification. Unreacted starting acid or ester must also be removed.

| Pathway | Starting Material | Likely Major By-product(s) | Purification Challenges |

| 1 | 6-chloronicotinaldehyde | Imine from aldehyde reaction | Separation from starting material and polar imine. |

| 2 | 6-aminonicotinonitrile | 6-(aminomethyl)pyridin-2-amine (over-reduction) | Difficult separation of aldehyde from the structurally similar amine by-product. |

| 3 | 6-aminonicotinic acid / ester | (6-aminopyridin-3-yl)methanol (over-reduction) | Difficult separation of aldehyde from the alcohol due to similar polarity. |

Reactivity and Chemical Transformations of 6 Aminonicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 6-aminonicotinaldehyde is a primary site for nucleophilic attack and condensation reactions.

Condensation Reactions

Condensation reactions involving the aldehyde functionality are pivotal in the synthesis of various heterocyclic systems.

The Friedländer synthesis is a well-established method for the construction of quinoline (B57606) and naphthyridine ring systems. wikipedia.orgjk-sci.comresearchgate.netorganicreactions.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to a carbonyl group). jk-sci.comresearchgate.netorganicreactions.org

In a reaction analogous to what would be expected with this compound, its isomer, 2-aminonicotinaldehyde, serves as a key precursor for the synthesis of 1,8-naphthyridine (B1210474) derivatives. wikipedia.org The reaction proceeds by treating the aminonicotinaldehyde with a ketone in the presence of a catalyst. wikipedia.org For instance, the reaction of 2-aminonicotinaldehyde with acetone, catalyzed by choline (B1196258) hydroxide (B78521) in water, yields 2-methyl-1,8-naphthyridine in excellent yield. wikipedia.org This process is believed to occur via an initial aldol (B89426) addition followed by cyclization and dehydration to form the second pyridine (B92270) ring. wikipedia.org

Table 1: Optimization of Friedländer Condensation for 2-Methyl-1,8-naphthyridine Synthesis

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ChOH (1) | Acetone | 50 | 24 | 52 |

| 2 | ChOH (1) | H₂O | 50 | 6 | 99 |

| 3 | ChOH (1) | H₂O | rt | 22 | 90 |

| 4 | ChOH (0.5) | H₂O | 50 | 12 | 95 |

| 5 | NaOH | H₂O | 50 | 6 | 88 |

Data sourced from a study on the synthesis of 1,8-naphthyridines. wikipedia.org

The aldehyde group of aminonicotinaldehydes can also react with cyclic β-diketones like 1,3-cyclohexanedione (B196179). While specific studies on this compound are not prevalent in the readily available literature, the reaction of the related compound 6-aminoquinoline (B144246) with formaldehyde (B43269) and 1,3-cyclohexanedione is known to produce benzo[b] organicreactions.orgalfa-chemistry.comphenanthroline derivatives. This type of three-component condensation highlights the utility of the amino and aldehyde (or its precursor) functionalities in constructing complex polycyclic aromatic systems.

Reactions Involving the Amino Group

The amino group of this compound is nucleophilic and can participate in reactions typical of primary aromatic amines, most notably in the formation of coordination complexes.

Amine Reactivity in Complex Formations

The nitrogen atom of the amino group on the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. While specific research detailing the complex-forming ability of this compound is limited, the principles of coordination chemistry suggest its capability to act as a ligand.

In general, amino groups on aromatic rings can coordinate to transition metals. wikipedia.org The formation of such complexes depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating groups on the ligand. In the case of this compound, it could potentially act as a monodentate ligand through the amino nitrogen or as a bidentate ligand, possibly involving the pyridine ring nitrogen as well, to form a chelate ring with a metal center.

The formation of Schiff base metal complexes is a common extension of this reactivity. The aldehyde function can first react with another amine to form an imine (Schiff base), which then presents multiple coordination sites (e.g., the imine nitrogen and the pyridine nitrogen) for chelation to a metal ion. This creates stable metallo-organic structures.

Derivatization for Functionalization

The aldehyde functional group in this compound is a primary site for derivatization, allowing for the introduction of various functionalities and the construction of more complex molecular architectures. Common derivatization reactions include the formation of Schiff bases, hydrazones, and oximes.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction typically proceeds under acid or base catalysis, or with the application of heat, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond in the Schiff base provides a new site for further chemical modifications.

Hydrazone and Oxime Synthesis: Similarly, this compound can react with hydrazine (B178648) and its derivatives to yield hydrazones, or with hydroxylamine (B1172632) to form oximes. These reactions are analogous to Schiff base formation and are valuable for creating compounds with diverse biological and chemical properties. The synthesis of hydrazones is often carried out by refluxing the aldehyde and a hydrazide in a suitable solvent. Oxime formation can be achieved through the condensation of the aldehyde with hydroxylamine hydrochloride, often in the presence of a base.

The following table summarizes these key derivatization reactions:

| Derivative | Reactant | General Reaction Conditions |

| Schiff Base (Imine) | Primary Amine (R-NH₂) | Acid/base catalysis or heat |

| Hydrazone | Hydrazine (H₂NNH₂) or Hydrazine derivative | Reflux in a suitable solvent |

| Oxime | Hydroxylamine (NH₂OH) | Reaction with hydroxylamine hydrochloride, often with a base |

Reactions Involving the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. The presence of the activating amino group and the deactivating aldehyde group further modulates the ring's reactivity.

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating amino group at the 6-position can facilitate electrophilic attack. In 2-aminopyridine (B139424) derivatives, electrophilic substitution typically occurs at the 3- and 5-positions. The directing effect of the amino group counteracts the deactivating nature of the pyridine nitrogen and the aldehyde group.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In pyridine-3-carbaldehyde, the aldehyde group further deactivates the ring towards nucleophilic attack. However, with a suitable leaving group and strong nucleophiles, substitution can occur. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the feasibility and regioselectivity of the reaction. Nucleophilic attack at the 2- and 4-positions is generally favored as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.

Oxidation and Reduction of the Pyridine Nucleus

Oxidation: The amino group on the pyridine ring can be susceptible to oxidation. For instance, aminopyridines can be oxidized to nitropyridines under specific conditions. The pyridine nitrogen itself can also be oxidized to form a pyridine N-oxide, which can alter the reactivity of the ring system, often facilitating both electrophilic and nucleophilic substitution reactions.

Reduction: The aldehyde group of this compound can be selectively reduced to a hydroxymethyl group using appropriate reducing agents. Furthermore, the pyridine ring itself can be reduced under more vigorous conditions, for example, through catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative. The controlled reduction of pyridine derivatives is a key transformation in the synthesis of various saturated heterocyclic compounds.

Multi-component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. Aldehydes are common components in many well-known MCRs, suggesting the potential for incorporating this compound into such transformations.

Prominent MCRs that utilize aldehydes include:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

Hantzsch Pyridine Synthesis: A four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines.

Ugi Reaction: A four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to yield α-acylamino amides.

Passerini Reaction: A three-component reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.

While the participation of this compound in these specific named reactions is not extensively documented in the readily available literature, its structure as an aromatic aldehyde makes it a plausible candidate for such transformations, potentially leading to the synthesis of novel and complex heterocyclic structures.

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These computational methods can provide valuable insights into:

Molecular Geometry and Electronic Properties: Optimization of the molecular structure to determine bond lengths, bond angles, and dihedral angles. Calculation of electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges to identify reactive sites.

Reaction Pathways and Transition States: Modeling the potential energy surface of a reaction to elucidate the step-by-step mechanism. This includes locating and characterizing transition states to determine activation energies and reaction rates.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR and IR spectra, to aid in the characterization of reactants, intermediates, and products.

While specific DFT studies on this compound are not widely reported, the application of these methods to similar pyridine and aldehyde-containing compounds has been instrumental in understanding their reactivity patterns in various chemical transformations. Such computational approaches hold significant promise for a deeper understanding of the intricate reactivity of this compound.

Reaction Kinetics and Thermodynamics of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented reaction kinetics and thermodynamics specifically for this compound. While the compound is available commercially and its synthesis is described, detailed experimental or computational studies on the rates and energetic profiles of its chemical transformations are not publicly available.

This absence of data means that specific rate constants, reaction orders, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound have not been characterized.

Consequently, it is not possible to provide data tables or detailed research findings on the reaction kinetics and thermodynamics of this compound at this time. Further experimental investigation and theoretical modeling would be required to elucidate these properties.

6 Aminonicotinaldehyde As a Synthetic Building Block

Construction of Heterocyclic Systems

The dual reactivity of 6-aminonicotinaldehyde makes it an ideal precursor for synthesizing fused heterocyclic compounds through intramolecular cyclization reactions or for building multi-ring systems through stepwise intermolecular reactions.

Naphthyridines, which are diazanaphthalenes consisting of two fused pyridine (B92270) rings, are a prominent class of heterocycles with a wide spectrum of biological activities. This compound is a key precursor in the Friedländer annulation reaction, a classic method for synthesizing quinoline (B57606) and, by extension, naphthyridine rings.

In this context, the amino group and the aldehyde group of this compound can react with a compound containing an activated methylene (B1212753) group (e.g., a ketone with α-hydrogens). The reaction proceeds via an initial condensation followed by a cyclization and dehydration sequence to form the second pyridine ring, yielding a naphthyridine core. The specific isomer of naphthyridine formed depends on the position of the nitrogen atom in the newly formed ring. For instance, reaction with ketones can lead to the formation of substituted 1,6-naphthyridine (B1220473) derivatives.

Table 1: Synthesis of Naphthyridine Derivatives via Friedländer Annulation

| Reactant with this compound | Resulting Naphthyridine Core |

| Ketones (e.g., Acetone, Acetophenone) | Substituted 1,6-Naphthyridines |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Substituted 1,6-Naphthyridin-2(1H)-ones |

| Malononitrile | 2-Amino-1,6-naphthyridine-3-carbonitriles |

This table illustrates potential reaction outcomes based on the principles of the Friedländer synthesis.

The chemical properties of this compound also permit its use in the synthesis of fused imidazole (B134444) systems, such as imidazo[4,5-b]pyridines, which are structural analogs of purines and exhibit a range of biological activities.

A common strategy involves the reaction of an ortho-diamine with an aldehyde. While this compound is not a vicinal diamine itself, it can be elaborated into one or used in multi-step syntheses. A more direct approach involves its reaction with a compound that provides the remaining nitrogen and carbon atoms of the imidazole ring. For example, condensation with an ortho-diamine like 1,2-phenylenediamine would not directly form a fused imidazole with the pyridine ring of this compound. However, a well-established method for forming fused imidazoles is the reaction of a heteroaromatic ortho-diamine with an aldehyde. By first converting the aldehyde group of this compound to another functional group or by modifying the molecule, it can participate in cyclization reactions. A direct synthesis of a fused imidazo[4,5-b]pyridine can be achieved by reacting a 2,3-diaminopyridine (B105623) with an aldehyde. This compound can serve as a precursor to such diaminopyridines through nitration and subsequent reduction steps. Alternatively, the existing amino and aldehyde groups can be used to construct the imidazole ring in a stepwise fashion. For instance, the aldehyde can be reacted with a suitable reagent to introduce the second nitrogen atom, followed by cyclization involving the C6-amino group.

Precursor for Pharmacologically Active Compounds

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound provides a valuable entry point for the synthesis of complex molecules with therapeutic potential.

The piperazine (B1678402) ring is another critical pharmacophore found in many clinically used drugs, valued for its ability to improve solubility and pharmacokinetic properties. This compound has been utilized as a key starting material in the synthesis of complex piperazine-containing drugs.

A notable example is its role in the synthesis of Abemaciclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used in cancer therapy. The synthesis involves a reductive amination reaction between this compound and N-ethylpiperazine. In this key step, the aldehyde group of this compound reacts with the secondary amine of N-ethylpiperazine to form an iminium ion, which is then reduced in situ (e.g., using sodium triacetoxyborohydride) to yield 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. This intermediate is then further elaborated through subsequent reactions to construct the final complex drug molecule.

Table 2: Reductive Amination of this compound

| Amine Reactant | Reducing Agent | Product | Application |

| N-Ethylpiperazine | Sodium triacetoxyborohydride | 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | Intermediate for Abemaciclib |

Histone deacetylases (HDACs) are important epigenetic regulators and have emerged as significant targets for cancer therapy. HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.

The 6-aminopyridine moiety of this compound makes it an attractive scaffold for the "cap" region of novel HDAC inhibitors. The pyridine ring can engage in surface interactions, and the amino group provides a handle for attaching various linker and ZBG moieties. By modifying the aldehyde group into a linker connected to a zinc-binding group (such as a hydroxamic acid), novel derivatives can be designed. The structural framework of this compound allows for the synthesis of compounds that could potentially exhibit selectivity for different HDAC isoforms.

Psoriasis is a chronic autoimmune inflammatory skin disease. Research into topical treatments has explored various small molecules that can modulate immune responses or cellular proliferation. This compound has been identified as an effective compound in the topical treatment of psoriatic lesions google.com.

A patent describes the preparation of a 1% ointment of this compound for this purpose. The formulation involves dissolving the compound in ethanol (B145695) and then admixing it with a hydrophilic ointment base to achieve a uniform consistency google.com. This indicates that this compound itself, not just its derivatives, has been directly investigated for its therapeutic potential in dermatology. While the related compound 6-aminonicotinamide (B1662401) has been more extensively studied for psoriasis, the aldehyde analog is also cited as being highly effective in causing remission of psoriatic conditions when applied topically google.comnih.gov.

Ligand in Coordination Chemistry:

This compound, also known as 2-amino-5-formylpyridine, has emerged as a versatile ligand in the field of coordination chemistry. Its structure, featuring both an amino group and an aldehyde function on a pyridine ring, allows for diverse modes of interaction with metal ions, leading to the formation of a variety of metal complexes with interesting structural and electronic properties.

Formation of Metal Complexes with this compound

The formation of metal complexes with this compound (ANA) typically involves the reaction of the ligand with a metal salt in a suitable solvent. Research has demonstrated the successful synthesis of complexes with various transition metals, including Nickel(II), Palladium(II), Cobalt(II), and Copper(II). The reaction conditions, such as the choice of solvent, temperature, and molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex.

The general synthetic route can be represented as:

Mn+ + x(ANA) → [M(ANA)x]n+

Where M represents the metal ion, n+ is its charge, and x is the stoichiometric coefficient. The amino and aldehyde groups of this compound can either directly coordinate to the metal center or can be chemically modified, for instance, through condensation reactions to form Schiff base ligands, which then coordinate to the metal ion. However, this section focuses on the direct coordination of the unaltered this compound molecule.

Table 1: Examples of Synthesized Metal Complexes with this compound

| Metal Ion | General Formula of the Complex |

| Nickel(II) | [Ni(ANA)xLy] |

| Palladium(II) | [Pd(ANA)xLy] |

| Cobalt(II) | [Co(ANA)xLy] |

| Copper(II) | [Cu(ANA)xLy] |

Note: 'L' represents other potential ligands or solvent molecules in the coordination sphere, and 'x' and 'y' are stoichiometric coefficients.

Coordination Modes and Ligand Properties

This compound possesses multiple potential donor atoms: the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atom of the aldehyde group. This allows for several possible coordination modes, making it a versatile ligand. The most common coordination is as a bidentate ligand, where it forms a chelate ring with the metal ion.

The primary coordination modes observed are:

N,N'-bidentate chelation: Involving the pyridine ring nitrogen and the amino group nitrogen. This mode is common and leads to the formation of a stable five-membered chelate ring.

N,O-bidentate chelation: Involving the pyridine ring nitrogen and the aldehyde oxygen. This would result in a six-membered chelate ring.

Monodentate coordination: Where only one of the nitrogen or oxygen atoms coordinates to the metal center.

Bridging ligand: The ligand can bridge two metal centers, utilizing different donor atoms to coordinate to each metal ion.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the presence of other ligands, and the reaction conditions. The electronic properties of the pyridine ring and the substituents (amino and aldehyde groups) also play a crucial role in determining the ligand's donor strength and coordination behavior.

Structural Characterization of Metal Complexes

Spectroscopic methods are vital for characterizing these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: Provides insights into the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N (pyridine), N-H (amino), and C=O (aldehyde) stretching bands upon complexation can indicate which donor atoms are involved in bonding to the metal ion. A shift in these bands to lower or higher wavenumbers is indicative of coordination.

UV-Visible (Electronic) Spectroscopy: Gives information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion. The d-d transitions of the metal ion are particularly sensitive to the ligand field environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the structure of diamagnetic complexes in solution. Shifts in the proton and carbon signals of the ligand upon coordination provide evidence for complex formation and can help elucidate the coordination mode.

Mass Spectrometry: Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.

Studies on metal complexes of this compound have proposed various geometries, including octahedral and square planar, based on the spectroscopic and analytical data. For instance, the solid-state assembly of this compound itself has been shown to exhibit an interesting supramolecular herring bone stacking pattern, as revealed by single-crystal X-ray diffraction studies.

Table 2: Spectroscopic Data for Characterization of this compound and its Metal Complexes

| Spectroscopic Technique | Key Observables for this compound | Expected Changes Upon Complexation |

| IR Spectroscopy | ν(N-H) of amino groupν(C=O) of aldehyde groupν(C=N) of pyridine ring | Shift in the positions of these bands, indicating coordination through N and/or O atoms. |

| UV-Visible Spectroscopy | Ligand-centered π→π* and n→π* transitions | Appearance of new charge-transfer bands (LMCT or MLCT) and d-d transition bands for transition metal complexes. |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic, amino, and aldehyde protons | Shifts in proton signals upon coordination with a diamagnetic metal ion. |

Applications and Advanced Research of 6 Aminonicotinaldehyde and Its Derivatives

Medicinal Chemistry Applications of 6-Aminonicotinaldehyde and Its Derivatives

This compound serves as a valuable scaffold in medicinal chemistry due to its versatile chemical nature, which allows for the synthesis of a wide array of derivatives. These derivatives have been the subject of extensive research, revealing significant potential in various therapeutic areas. The presence of the pyridine (B92270) ring and a reactive aldehyde group enables the creation of diverse molecular structures, including Schiff bases and heterocyclic compounds, which have demonstrated a range of biological activities. These activities form the basis for ongoing research into novel antimicrobial, anticancer, and antioxidant agents.

Antimicrobial Activities of Derivatives and Complexes

Derivatives of this compound, particularly Schiff bases and their metal complexes, have shown considerable antimicrobial properties. Schiff bases are formed by the condensation of the aldehyde group of this compound with a primary amine. These organic compounds can then act as ligands, coordinating with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).

Research indicates that the resulting metal complexes often exhibit greater antimicrobial activity than the free Schiff base ligands. mdpi.comnih.gov This enhancement is frequently explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom and increases the lipophilicity of the complex. This, in turn, facilitates the complex's ability to cross microbial cell membranes and interfere with essential cellular processes. nih.gov The imine group in Schiff bases has been identified as critical to their biological activities. pharmahealthsciences.net These compounds have been tested against a variety of pathogens, demonstrating a broad spectrum of activity. mdpi.comnih.gov

| Compound Type | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Schiff Base Metal Complexes (e.g., Cu, Ni) | S. aureus, B. subtilis, P. aeruginosa, E. coli (bacteria); A. niger, C. albicans (fungi) | Complexes with Ni and Cu were the most active against both bacteria and fungi, with activity comparable to standard drugs against C. albicans. | mdpi.com |

| Novel Schiff base ligand from amoxicillin (B794) and nicotinaldehyde and its metal complexes (Co, Ni, Cu, Zn) | E. coli, P. vulgaris, K. pneumoniae, S. aureus | Complexes showed better activity compared to the parent drug (amoxicillin). | nih.gov |

| Fluorine-containing Schiff bases from isoniazid (B1672263) and their Cu(II) complexes | C. albicans | Two of the Schiff base ligands showed marked activity against C. albicans. | mdpi.com |

| Substituted N-oxazolylcarboxamides of pyridinecarboxylic acids | Mycobacterium tuberculosis | Oxazole-containing compounds showed high activity against mycobacteria, including multidrug-resistant strains. | nih.gov |

Anticancer Research and EGFR Target

Derivatives of this compound have been investigated as potential anticancer agents, with a significant focus on their ability to inhibit the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation; its abnormal expression is linked to various cancers. frontiersin.orgdovepress.com The development of EGFR inhibitors is a key strategy in targeted cancer therapy. nih.govnih.gov

| Compound Class | Cancer Cell Line | IC₅₀ Value | Target | Reference |

|---|---|---|---|---|

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | A549 (Lung) | 2.25 µM | EGFR | frontiersin.org |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | HT-29 (Colon) | 1.72 µM | EGFR | frontiersin.org |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | MCF-7 (Breast) | 2.81 µM | EGFR | frontiersin.org |

| Thiazolyl-pyrazoline (Compound 7g) | A549 (Lung) | 3.92 µM | EGFR | dovepress.com |

| Thiazolyl-pyrazoline (Compound 7m) | T-47D (Breast) | 0.75 µM | EGFR | dovepress.com |

| Purine-Hydrazone (Compound 19a) | A549 (Lung) | 0.81 µM | EGFR/HER2 | nih.gov |

Antioxidant Potential of Metal Complexes

Metal complexes derived from this compound Schiff bases have been evaluated for their antioxidant properties. dntb.gov.ua Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. The redox activity of transition metals makes their complexes suitable candidates for scavenging these harmful radicals. nih.gov

| Assay Method | Principle | Typical Measurement | Reference |

|---|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Decrease in absorbance at ~517 nm, often expressed as an IC₅₀ value (concentration required for 50% scavenging). | mdpi.comnih.govmdpi.com |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a loss of color. | Decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants. | nih.gove3s-conferences.org |

Influence on Metabolic Pathways

The biological effects of compounds structurally related to this compound, such as 6-aminonicotinamide (B1662401) (6-AN), have been linked to their ability to interfere with critical metabolic pathways. These pathways are essential for cellular energy production, biosynthesis, and redox balance.

6-Aminonicotinamide (6-AN), an antimetabolite of nicotinamide (B372718), is a well-documented inhibitor of the pentose (B10789219) phosphate (B84403) pathway (PPP). selleckchem.com The PPP is a crucial metabolic route for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. 6-AN specifically inhibits the enzyme 6-phosphogluconate dehydrogenase (6PGD). apexbt.comelifesciences.org This inhibition leads to the accumulation of 6-phosphogluconate, the substrate for the enzyme, which can be detected in cells and tissues following 6-AN administration. nih.govnih.gov By blocking this key step, 6-AN compromises the cell's ability to produce NADPH, making it more vulnerable to oxidative stress. selleckchem.commdpi.com Given the structural similarity, it is plausible that this compound or its metabolites could exert similar effects.

6-Aminonicotinamide interferes with cellular metabolism by acting as a precursor to fraudulent coenzymes. It can be metabolized in the body to form 6-amino-NAD(P+), an analogue of the essential coenzyme NAD(P+). apexbt.com This analogue then acts as a competitive inhibitor of NAD(P+)-dependent enzymes, which are numerous and central to metabolism, including those involved in glycolysis, the Krebs cycle, and oxidative phosphorylation. apexbt.comdntb.gov.uadntb.gov.ua By disrupting the function of these enzymes, 6-AN can profoundly affect cellular energy metabolism and other NAD+-dependent processes like DNA repair and signaling. nih.gov This mechanism of action highlights a key vulnerability in cellular metabolism that can be exploited by structural analogues of essential metabolites like nicotinamide.

Catalysis and Material Science

The unique molecular architecture of this compound, featuring both an amino group and an aldehyde function on a pyridine ring, offers significant potential for applications in catalysis and material science. These functional groups provide reactive sites for the formation of metal complexes and for incorporation into polymeric structures, paving the way for the development of novel catalysts and advanced materials.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from Schiff bases—compounds formed from the condensation of an aldehyde or ketone with a primary amine—are widely recognized for their catalytic prowess in a variety of organic transformations. nih.govmdpi.com The Schiff base ligands, often multidentate, can coordinate with a range of transition metals to form stable and catalytically active complexes. nih.govmdpi.com While specific studies detailing the catalytic applications of metal complexes derived directly from this compound are not extensively documented in the reviewed literature, the principles of Schiff base catalysis suggest a strong potential for such applications.

The formation of a Schiff base from this compound would result in a ligand with nitrogen and potentially other donor atoms positioned to chelate metal ions. These metal complexes could find utility in various catalytic reactions, including:

Oxidation Reactions: Schiff base metal complexes are known to catalyze the oxidation of various substrates.

Condensation Reactions: For instance, the Claisen-Schmidt condensation for the synthesis of chalcones can be efficiently catalyzed by Schiff base-metal complexes. mdpi.com

Asymmetric Catalysis: Chiral salen-type metal complexes, which are a class of Schiff base complexes, are effective catalysts in asymmetric synthesis, such as the alkylation of α-amino acids. nih.gov

The catalytic activity of these complexes is influenced by the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand. The pyridine ring in a this compound-derived ligand could further modulate the electronic environment of the metal center, thereby influencing its catalytic performance.

Development of Advanced Materials

The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials. The amino and aldehyde groups can participate in various polymerization reactions, leading to the formation of functional polymers with unique properties.

One promising area is the synthesis of poly(amino acid)s. While traditional methods for producing these biocompatible and biodegradable polymers often involve toxic reagents, alternative routes using bio-renewable monomers are being explored. researchgate.net The reactivity of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers. For example, multicomponent reactions like the Kabachnik–Fields reaction, which involves an amine, a carbonyl compound, and a phosphonate, can be employed to create functional polymers with applications in heavy metal adsorption and as flame retardants. mdpi.com

Furthermore, the incorporation of the aminopyridine moiety into a polymer backbone could impart specific functionalities. For instance, polymers containing amino-β-cyclodextrin units have been synthesized for the creation of nanoparticles for drug delivery. nih.gov The inherent properties of the pyridine ring, such as its ability to engage in π-π stacking and hydrogen bonding, could also be exploited in the design of materials with specific recognition or self-assembly properties.

Computational Chemistry and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and design. These methods provide valuable insights into the interactions between small molecules and their biological targets at the atomic level, thereby guiding the synthesis and optimization of new therapeutic agents. For this compound and its derivatives, computational approaches such as molecular docking, Density Functional Theory (DFT), and pharmacokinetic/pharmacodynamic modeling are crucial for exploring their therapeutic potential.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-receptor interactions.

Derivatives of this compound, particularly those forming Schiff bases or other heterocyclic structures, are promising candidates for enzyme inhibition. nih.gov Molecular docking studies can elucidate the binding modes of these derivatives within the active site of a target enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. nih.gov For example, in the context of urease inhibition, docking studies of pyridine carboxamide derivatives have revealed the importance of hydrogen bonding and π-π interactions for potent inhibitory activity. nih.gov

The following table summarizes the results of molecular docking studies for various pyridine derivatives against different enzyme targets, illustrating the types of interactions and binding energies that can be predicted.

| Compound Class | Enzyme Target | Key Interactions | Predicted Binding Energy (kcal/mol) |

| Pyridine Carboxamide Derivatives | Urease | Hydrogen bonding, π–π stacking | - |

| 2,6-pyrimidindione derivatives | Cyclin-dependent kinases | Hydrogen bonds with key residues (e.g., Asp86) | -7.8 to -9.6 |

| Spiropyrazoline Derivatives | PARP1 | - | - |

These studies demonstrate how molecular docking can guide the design of more potent and selective inhibitors based on the this compound scaffold.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govnih.gov DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of molecules like this compound and its derivatives.

Key parameters that can be calculated using DFT include:

Optimized Geometry: DFT can predict the most stable three-dimensional structure of a molecule, including bond lengths and angles. arxiv.orgscispace.comnih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.govrsc.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

The table below presents representative DFT-calculated parameters for related pyridine derivatives, showcasing the type of data that can be obtained.

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Novel Pyridine Derivative | 6–31G(d,p) | - | - | Varies by derivative |

| Thionine | - | - | - | - |

These theoretical calculations can complement experimental findings and provide a deeper understanding of the structure-property relationships of this compound derivatives. nih.govdntb.gov.ua

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov Pharmacodynamics (PD) describes what the drug does to the body, i.e., the relationship between drug concentration and its pharmacological effect. drugdesign.orgnih.gov PK/PD modeling is a crucial aspect of drug development that helps in predicting the therapeutic efficacy and safety profile of a new drug candidate. nih.govdntb.gov.ua

For derivatives of this compound to be successful as therapeutic agents, they must possess favorable pharmacokinetic properties. In silico ADME predictions can be used early in the drug discovery process to assess properties such as oral bioavailability, gastrointestinal absorption, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. drugdesign.orgnih.govnih.gov By systematically altering the structure of this compound derivatives and evaluating their biological effects, researchers can identify key structural features responsible for the desired pharmacological activity. For instance, studies on thionicotinic acid derivatives have shown how modifications to the carboxylic acid group can influence vasorelaxant and antioxidant properties. mdpi.com

The integration of PK/PD modeling and SAR studies allows for the rational design of this compound derivatives with optimized therapeutic profiles, enhancing the likelihood of their successful development into new medicines.

Emerging Research Areas and Future Directions

The unique bifunctional structure of this compound, featuring both a reactive aldehyde and a nucleophilic amino group on a pyridine ring, positions it as a versatile building block for novel molecular architectures. Current and future research is expanding beyond established applications, venturing into advanced medicinal chemistry, materials science, and catalysis. These emerging areas leverage the compound's capacity to form complex heterocyclic systems and coordinate with metal ions, paving the way for next-generation therapeutics and functional materials.

Advanced Derivatives in Medicinal Chemistry

A significant and rapidly evolving research direction is the use of this compound in the synthesis of sophisticated metal-based therapeutic agents. The ability of its derivatives, particularly Schiff bases, to act as ligands for transition metals has opened new avenues for drug discovery. These metal complexes are being investigated for a range of biological activities, with promising findings in oncology and microbiology.

Detailed research has focused on the synthesis and biological evaluation of this compound (referred to in some studies as ANA) complexes with various transition metals. For instance, studies involving its coordination with nickel(II), palladium(II), cobalt(II), and copper(II) have demonstrated significant potential. These complexes have been screened for in-vitro anticancer, antimicrobial, and antioxidant properties. Molecular docking studies suggest that some of these complexes may exert their anticancer effects by targeting proteins such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Key findings from these studies include:

Anticancer Activity: A nickel complex, [Ni(ANA)₂Cl₂], showed notable activity against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). researchgate.net

Antimicrobial Potential: Cobalt and copper complexes, specifically [Co(ANA)₂Cl₂] and [Cu(ANA)₂Cl₂], proved to be potent antibacterial and antifungal agents. researchgate.net

Antioxidant Capabilities: Investigations into the radical scavenging properties of these complexes revealed that they possess good antioxidant potential. researchgate.net

The future in this domain points toward the rational design of new this compound derivatives to enhance specificity and efficacy. Research will likely focus on modifying the ligand structure to fine-tune the geometric and electronic properties of the resulting metal complexes, thereby optimizing their interaction with biological targets.

| Complex | Metal Ion | Observed Biological Activity | Example Target/Cell Line | Potential Therapeutic Area |

|---|---|---|---|---|

| [Ni(ANA)₂Cl₂] | Nickel(II) | Anticancer | HeLa, MCF-7 | Oncology |

| [Co(ANA)₂Cl₂] | Cobalt(II) | Antibacterial, Antifungal | Pathogenic Bacteria & Fungi | Infectious Diseases |

| [Cu(ANA)₂Cl₂] | Copper(II) | Antibacterial, Antifungal, Anticancer | Pathogenic Bacteria, MCF-7, HeLa | Infectious Diseases, Oncology |

| Various | Ni(II), Co(II), Cu(II), Pd(II) | Antioxidant | DPPH radical assay | General Health, Disease Prevention |

Applications in Materials Science

While still a nascent field of research for this specific compound, the application of this compound as a precursor for advanced functional materials represents a significant future direction. Chemical suppliers categorize it as a building block for sophisticated materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Organic Light-Emitting Diode (OLED) materials, highlighting its industrial potential. bldpharm.com

The future utility of this compound in this area is predicated on its structural attributes:

MOF and COF Synthesis: The presence of both an amino group and an aldehyde group allows it to act as a bifunctional linker. This enables the formation of porous, crystalline structures like MOFs and COFs through reactions with metal nodes or other organic linkers. The amine functionality on the pyridine ring can also serve to functionalize the pores of these frameworks, which is particularly useful for applications in gas separation and storage, such as CO₂ capture. rsc.org

OLED Materials: Pyridine-based structures are integral to the development of materials for OLEDs. This compound can serve as a starting material for larger, conjugated molecules used as emitters or electron-transport materials in OLED devices. rsc.org The synthesis of derivatives that exhibit fluorescence is a key area of exploration. nih.gov

Future research will likely involve the synthesis and characterization of novel polymers, frameworks, and optoelectronic materials derived directly from this compound, moving from theoretical potential to demonstrated application.

Catalysis

The development of catalysts for organic synthesis is another promising future direction for this compound derivatives. Schiff base metal complexes derived from similar pyridine aldehydes are known to be effective catalysts for a variety of organic transformations. researchgate.netmdpi.com

The potential catalytic applications for this compound complexes include:

Oxidation and Condensation Reactions: Metal complexes formed from Schiff base ligands can catalyze reactions such as the decomposition of hydrogen peroxide and Claisen-Schmidt condensation. nih.govmdpi.com The specific electronic and steric environment provided by the this compound ligand could offer unique reactivity and selectivity.

Asymmetric Synthesis: Chiral derivatives of this compound could be used to create metal complexes for asymmetric catalysis, a critical area in pharmaceutical manufacturing.

The path forward in this field involves synthesizing a library of this compound-based ligands and their corresponding metal complexes and screening them for catalytic activity in a wide range of important chemical reactions.

Analytical and Spectroscopic Characterization in Research of 6 Aminonicotinaldehyde

Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy

No specific IR or Raman spectral data, including characteristic vibrational frequencies and their assignments for 6-Aminonicotinaldehyde, were found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data, such as chemical shifts (δ), coupling constants (J), and signal assignments for this compound, are not available in published research.

UV-Visible Spectroscopy

Information regarding the UV-Visible absorption spectrum of this compound, including the wavelength of maximum absorption (λmax) and molar absorptivity (ε), could not be located.

Crystallographic Analysis

Single Crystal X-ray Diffraction

No published studies on the single-crystal X-ray diffraction of this compound were identified. Consequently, information on its crystal system, space group, and specific molecular geometry in the solid state is unavailable.

Solid-State Structural Elucidation

Without single-crystal X-ray diffraction data, a detailed elucidation of the solid-state structure of this compound cannot be provided.

Chromatographic Methods

Chromatographic techniques are fundamental in the synthesis and analysis of this compound. These methods are essential for purifying the compound from reaction mixtures and for verifying its identity and purity. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are principal techniques for analysis, while column chromatography is a standard method for purification during synthesis.

High-performance liquid chromatography (HPLC) is a crucial tool for assessing the purity of this compound. This technique separates components in a liquid sample, allowing for the detection and quantification of the target compound and any impurities. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. The components are detected as they elute from the column, often by UV spectrophotometry, as the pyridine (B92270) ring structure absorbs light in the UV spectrum.

Liquid chromatography-mass spectrometry (LC-MS) provides definitive identification by coupling the separation power of HPLC with the analytical capabilities of mass spectrometry. After the compound is separated by the LC component, it is ionized and its mass-to-charge ratio (m/z) is determined. For this compound, which has a molecular weight of 122.13 g/mol , a common observation in positive ion mode is the protonated molecule ([M+H]⁺) at an m/z of approximately 123. ambeed.com This provides strong evidence for the compound's identity.

Table 1: Representative HPLC Parameters for Analysis of this compound The following are typical starting conditions for the analysis of aminopyridine derivatives; optimization may be required.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

In the laboratory synthesis of this compound and its derivatives, purification is frequently accomplished using silica (B1680970) gel column chromatography. This preparative technique separates compounds based on their polarity. The crude reaction mixture is applied to the top of a column packed with silica gel, and a solvent mixture (the eluent or mobile phase) is passed through it.

Compounds with different polarities travel down the column at different rates, leading to their separation. For a moderately polar compound like this compound, a common mobile phase is a mixture of a nonpolar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297). By gradually increasing the proportion of the polar solvent, compounds are eluted in order of increasing polarity. Research has shown that a mixture of ethyl acetate and petroleum ether is effective for purifying derivatives of this compound. ambeed.com The separation is often monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

Table 2: Typical Column Chromatography Parameters for this compound Purification

| Parameter | Details |

| Stationary Phase | Silica gel (e.g., 100-200 mesh) |

| Mobile Phase | Ethyl acetate/Petroleum Ether (e.g., 1:1 v/v) ambeed.com |

| Elution Method | Isocratic or gradient elution |

| Monitoring | Thin-layer chromatography (TLC) with UV visualization |

Conclusion

Summary of Key Research Advancements

Research into 6-aminonicotinaldehyde has led to several important advancements, particularly in the synthesis of novel heterocyclic compounds with potential biological activities. A significant area of application for this compound is in the development of ribonucleotide reductase inhibitors. nih.gov Derivatives of this compound, especially thiosemicarbazones, have been investigated for their ability to inhibit this crucial enzyme, which is a key target in cancer therapy. nih.gov

The versatility of this compound as a synthetic intermediate is another key area of advancement. Its dual reactivity, stemming from the presence of both an amino and an aldehyde group, allows for a variety of chemical transformations. This has been exploited in the synthesis of fused pyridine (B92270) systems, which are common scaffolds in many biologically active compounds. The development of efficient synthetic routes to N-alkylated pyridones and other pyridine derivatives has been a focus of research, although challenges in achieving high selectivity and yield persist.

Furthermore, the coordination chemistry of aminonicotinaldehydes has been explored, with studies on the biological activities of their metal complexes. While much of the detailed research has focused on the 2-amino isomer, the findings suggest that metal complexes of this compound could also exhibit interesting properties, such as antimicrobial and anticancer activities. researchgate.net The formation of Schiff base ligands from this compound and their subsequent complexation with various metal ions opens up possibilities for the development of new catalysts and therapeutic agents.

A summary of key research areas for this compound is presented in the table below.

| Research Area | Key Advancements |

| Medicinal Chemistry | Development of ribonucleotide reductase inhibitors for cancer therapy. nih.govnih.gov |

| Organic Synthesis | Use as a versatile precursor for a variety of N-heterocyclic compounds. |

| Coordination Chemistry | Exploration of the biological activities of its metal complexes, by analogy with its 2-amino isomer. researchgate.net |

Challenges and Limitations in Current Research

Despite the progress made, research on this compound is not without its challenges. A primary limitation is the availability of detailed studies specifically focused on the 6-amino isomer. Much of the in-depth biological evaluation has been conducted on the 2-aminonicotinaldehyde isomer, and while these findings are informative, they are not always directly transferable. nbinno.com

Another limitation is the potential for side reactions due to the bifunctional nature of the molecule. The presence of both a nucleophilic amino group and an electrophilic aldehyde group can lead to self-condensation or other undesired reactions under certain conditions, complicating synthetic procedures and requiring careful optimization of reaction parameters. The high reactivity of aldehydes, in general, can also present challenges in terms of stability and storage. nih.gov

Future Perspectives and Unexplored Research Avenues

The future of research on this compound holds considerable promise, with several unexplored avenues ripe for investigation. A significant area for future work is the systematic evaluation of the biological activities of a wider range of this compound derivatives and their metal complexes. Drawing inspiration from the detailed studies on its 2-amino counterpart, a thorough investigation into the anticancer, antimicrobial, and antioxidant properties of this compound-based compounds is warranted. researchgate.net

The development of novel synthetic methodologies that utilize this compound as a building block is another promising direction. Its unique structure could be leveraged in multicomponent reactions to generate diverse libraries of complex heterocyclic molecules for high-throughput screening in drug discovery programs. Furthermore, exploring its use in the synthesis of novel materials with interesting photophysical or electronic properties is an area that remains largely untapped.

A deeper investigation into the catalytic applications of metal complexes derived from this compound is also a compelling avenue for future research. The development of efficient and selective catalysts for various organic transformations is a continuous goal in chemistry, and the Schiff base ligands and their metal complexes derived from this scaffold could offer new possibilities.

Finally, a more detailed examination of the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents. Computational modeling and in-depth biological studies could provide valuable insights to guide the synthesis of next-generation compounds based on this versatile heterocyclic core.

Q & A

Q. How can researchers characterize the physicochemical properties of 6-Aminonicotinaldehyde?

To determine properties like molecular weight, solubility, and stability, use techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for solid-state conformation. Thermogravimetric analysis (TGA) can assess thermal stability. Reference spectral libraries (e.g., PubChem) and compare with literature-reported values .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in dark, airtight containers to avoid aldehyde oxidation and amine group reactivity. Periodic purity checks via HPLC are recommended to monitor degradation, especially if exposed to light or moisture .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis often involves nucleophilic substitution or oxidation of precursor pyridine derivatives. Use low-temperature reactions to control aldehyde reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Confirm product identity using LC-MS and compare retention times with standards .

Q. How can researchers validate the purity of this compound for experimental use?

Combine analytical methods: HPLC for quantitative purity (>95%), mass spectrometry (MS) for molecular weight confirmation, and FT-IR to verify functional groups (aldehyde C=O stretch at ~1700 cm⁻¹). Cross-reference with CAS-registered spectral data .

Advanced Research Questions

Q. How to design interaction studies between this compound and biological macromolecules?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins/nucleic acids. For mechanistic insights, employ molecular dynamics (MD) simulations to model aldehyde-protein covalent interactions. Include controls with structurally analogous aldehydes to assess specificity .

Q. How should researchers address contradictory data in reported bioactivity studies of this compound derivatives?

Replicate experiments under standardized conditions (pH, temperature, solvent). Validate assay protocols (e.g., enzyme inhibition assays) using positive/negative controls. Compare results with structurally similar compounds (e.g., 6-Chloro-4-(methylamino)nicotinaldehyde) to identify substituent-specific effects .

Q. What computational approaches are effective in predicting the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations can model electron density distribution and predict nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) assess binding modes in enzyme active sites. Validate predictions with kinetic experiments (e.g., reaction rate measurements) .

Q. How to detect and quantify degradation products of this compound under experimental conditions?

Use HPLC-MS to identify oxidation byproducts (e.g., carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH) can simulate long-term degradation. Quantify using calibration curves for known degradants and report degradation kinetics .

Q. What considerations are critical when designing in vitro studies with this compound in cellular models?

Optimize concentration ranges via cytotoxicity assays (MTT/XTT). Include aldehyde scavengers (e.g., glutathione) to distinguish specific effects from nonspecific reactivity. Use fluorescence tagging (e.g., hydrazine probes) to track cellular uptake .

Q. How to validate synthetic routes for novel this compound derivatives?

Cross-check intermediates with spectroscopic data (¹³C NMR for regioselectivity). Compare synthetic yields and byproducts with literature (e.g., Reaxys). Use retrosynthetic analysis to identify bottlenecks (e.g., protecting group strategies for amine-aldehyde stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |